(5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenoxy group, and a benzylidene moiety. Its molecular formula is C26H23NO4S2, and it has a molecular weight of 477.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of 2-mercaptoacetic acid with an appropriate amine to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with an aldehyde.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the intermediate with 4-methoxyphenol and an appropriate alkylating agent to attach the methoxyphenoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, including the PI3K-AKT and MAPK pathways.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antimicrobial agent.
Uniqueness: (5Z)-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring and a methoxyphenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S2/c1-18-5-3-4-6-23(18)27-25(28)24(33-26(27)32)17-19-7-9-21(10-8-19)30-15-16-31-22-13-11-20(29-2)12-14-22/h3-14,17H,15-16H2,1-2H3/b24-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLMRHYCRBRKMO-ULJHMMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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